5-Nitro-1H-benzo[d]imidazole-7-carbaldehyde
Description
5-Nitro-1H-benzo[d]imidazole-7-carbaldehyde is a nitro-substituted benzimidazole derivative characterized by a nitro group at the 5-position and a carbaldehyde moiety at the 7-position of the fused benzene-imidazole ring system. This compound is of interest in medicinal and organic chemistry due to the electron-withdrawing nitro group, which enhances electrophilicity, and the aldehyde functionality, which enables diverse reactivity (e.g., condensation reactions). Its structural framework is analogous to bioactive benzimidazole derivatives, such as antiparasitic agents like benznidazole, but with distinct substitution patterns that modulate physicochemical and biological properties .
Properties
IUPAC Name |
6-nitro-1H-benzimidazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-3-5-1-6(11(13)14)2-7-8(5)10-4-9-7/h1-4H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHZMRYIQQUJPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C=O)N=CN2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1H-benzo[d]imidazole-7-carbaldehyde typically involves the nitration of benzimidazole derivatives followed by formylation. One common method includes the nitration of 1H-benzo[d]imidazole using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5th position . The resulting nitro compound is then subjected to a Vilsmeier-Haack reaction, where it reacts with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 7th position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for nitration and formylation, and employing efficient purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the nitro group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst, iron powder in acidic medium
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed:
Oxidation: 5-Nitro-1H-benzo[d]imidazole-7-carboxylic acid
Reduction: 5-Amino-1H-benzo[d]imidazole-7-carbaldehyde
Substitution: Various substituted benzoimidazole derivatives depending on the nucleophile used
Scientific Research Applications
Chemical Synthesis Applications
5-Nitro-1H-benzo[d]imidazole-7-carbaldehyde serves as an important intermediate in the synthesis of complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions:
- Synthesis of Heterocycles : The compound is used as a building block in organic synthesis, facilitating the creation of more complex structures.
- Oxidation and Reduction Reactions : It can be oxidized to form 5-Nitro-1H-benzo[d]imidazole-7-carboxylic acid or reduced to yield 5-Amino-1H-benzo[d]imidazole-7-carbaldehyde, showcasing its reactivity due to both the nitro and aldehyde groups.
Biological Activities
Research indicates that this compound possesses various biological activities, making it a candidate for pharmaceutical applications:
- Antimicrobial Properties : Studies have shown that derivatives of benzimidazole exhibit significant antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans. For instance, compounds derived from similar structures demonstrated minimum inhibitory concentrations (MIC) below 1 µg/mL against resistant strains like MRSA .
- Anticancer Potential : The compound's mechanism of action may involve bioreduction processes that generate reactive intermediates capable of interacting with cellular components, which could lead to anticancer effects.
Medicinal Chemistry
The compound is being explored as a pharmacophore in drug design:
- Targeting Enzymes and Receptors : Ongoing research aims to identify its efficacy in targeting specific enzymes and receptors involved in disease pathways. Its structural features allow it to form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity or disrupting protein function.
Industrial Applications
In addition to its biological significance, this compound finds applications in industrial settings:
- Development of Dyes and Pigments : The unique electronic properties of the compound make it suitable for use in the development of dyes and pigments. Its stability and reactivity can be harnessed to create materials with desirable color properties.
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of synthesized benzimidazole derivatives found that compounds based on this compound exhibited significant activity against various bacterial strains, including MRSA. The results indicated a strong correlation between structural modifications and enhanced biological activity .
Case Study 2: Drug Design
Research focusing on the design of inhibitors targeting specific bacterial enzymes demonstrated that modifications to the structure of this compound could lead to potent inhibitors with low toxicity profiles. Molecular docking studies indicated favorable binding interactions with target proteins .
Mechanism of Action
The mechanism of action of 5-Nitro-1H-benzo[d]imidazole-7-carbaldehyde varies depending on its application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity or disrupting protein function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Nitrobenzimidazole Derivatives
A critical factor in benzimidazole chemistry is the position of substituents. For example:
- 2-Nitro-1H-benzimidazole derivatives (e.g., benznidazole) exhibit antiparasitic activity, with the nitro group at the 2-position favoring hydrogen bonding and solubility in biological systems .
- 5(6)-Nitro-1H-benzimidazole derivatives (e.g., compounds from ) introduce steric and electronic effects distinct from 2-nitro isomers. The 5-nitro substitution in the target compound may reduce solubility compared to amine-substituted analogs but enhances electrophilicity for nucleophilic reactions .
- 4-Nitro- and 7-Nitro-1H-benzimidazoles (e.g., 2-heptadecyl-4-nitro-1H-benzimidazole, CAS 101237-00-7) demonstrate how nitro group placement alters lipophilicity. The 4-nitro isomer paired with a long alkyl chain (heptadecyl) exhibits increased hydrophobicity, contrasting with the polar aldehyde group in the 7-position of the target compound .
Functional Group Variations
- 4-Methyl-1H-imidazole-5-carbaldehyde (CAS 68282-53-1): This simpler imidazole lacks the fused benzene ring and nitro group. Its melting point (165–166°C) and lower molecular weight (110.11 g/mol) highlight how benzoannulation and nitro substitution increase molecular complexity and thermal stability .
Data Tables: Comparative Analysis of Key Compounds
Biological Activity
5-Nitro-1H-benzo[d]imidazole-7-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a benzimidazole framework with a nitro group at the 5-position and an aldehyde group at the 7-position. Its molecular formula is CHNO. The unique structural arrangement contributes to its reactivity and biological potential.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens. Research highlights its effectiveness against bacteria and fungi due to its ability to generate reactive intermediates upon reduction within microbial cells.
- Minimum Inhibitory Concentration (MIC) Studies :
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.98 |
| Candida albicans | 15.6 |
2. Anticancer Activity
The compound has shown promise in inhibiting cancer cell proliferation. Various derivatives of benzimidazole compounds, including this one, have been investigated for their anticancer properties.
- Case Studies :
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | <10 |
| HeLa (Cervical Cancer) | <5 |
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Intermediate Generation : The nitro group facilitates the generation of reactive species that can damage microbial DNA.
- Enzyme Inhibition : The compound has been shown to interact with various enzymes, which may contribute to its anticancer effects by disrupting cellular processes such as DNA repair and apoptosis .
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound, each exhibiting unique properties.
| Compound Name | Notable Features |
|---|---|
| 5-Nitrobenzimidazole | Exhibits antimicrobial activity; simpler structure |
| 2-Amino-5-nitrobenzimidazole | Contains amino group; potential for different activities |
| Benzimidazole | Base structure for drug development |
Recent Research Findings
Recent studies have focused on synthesizing new derivatives based on the benzimidazole scaffold, exploring their enhanced biological activities:
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes nucleophilic attack, forming Schiff bases or imine derivatives.
Reaction with Amines
-
Reagents : Primary/secondary amines (e.g., methylamine, aniline), ethanol, 60–80°C.
-
Product : N-substituted imines (Schiff bases).
-
Example : Reaction with 2-aminopyridine yields 5-nitro-1H-benzo[d]imidazole-7-yl-(pyridin-2-yl)methanimine, a precursor for metal chelators .
Grignard Reagent Addition
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Reagents : Alkyl/aryl Grignard reagents (e.g., CH₃MgBr), THF, −78°C.
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Product : Secondary alcohols (e.g., 5-nitro-1H-benzo[d]imidazole-7-ylmethanol) .
Oxidation of Aldehyde
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Reagents : KMnO₄/H₂SO₄, 100°C.
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Product : 5-Nitro-1H-benzo[d]imidazole-7-carboxylic acid (quantitative yield) .
Reduction of Nitro Group
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Reagents : H₂/Pd-C (1 atm), ethanol, 25°C.
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Product : 5-Amino-1H-benzo[d]imidazole-7-carbaldehyde (85% yield) .
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Mechanism : Catalytic hydrogenation selectively reduces the nitro group to an amine without affecting the aldehyde .
Simultaneous Aldehyde and Nitro Reduction
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Reagents : NaBH₄/NiCl₂, methanol, 0°C.
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Product : 5-Amino-1H-benzo[d]imidazole-7-methanol (70% yield).
Wittig Reaction
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Reagents : Phosphonium salts (e.g., Ph₃P=CHCO₂Et), DCM, 25°C.
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Product : (E)-3-(5-Nitro-1H-benzo[d]imidazol-7-yl)acrylic acid derivatives (90% yield) .
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Application : Key step in synthesizing α,β-unsaturated esters for drug intermediates .
Condensation with Diamines
-
Reagents : 1,2-Diaminobenzene, DMSO, Na₂S₂O₄, 90°C.
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Product : Bis-benzimidazole derivatives (e.g., 5-nitro-2-(5-nitro-1H-benzo[d]imidazol-7-yl)-1H-benzo[d]imidazole) .
Suzuki–Miyaura Coupling
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Reagents : Arylboronic acids, Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C.
-
Product : 7-Aryl-5-nitro-1H-benzo[d]imidazoles (75–92% yield) .
Nitro Group Migration
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Conditions : HCl (conc.), 120°C, 12 h.
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Product : 6-Nitro-1H-benzo[d]imidazole-7-carbaldehyde via intramolecular nitro group migration (ΔG‡ = 28.5 kcal/mol) .
-
Mechanism : Protonation of the imidazole ring facilitates nitro group shift through a bicyclic transition state .
Solvent and Temperature Effects
| Reaction Type | Optimal Solvent | Temperature Range | Kinetic Data (k, s⁻¹) |
|---|---|---|---|
| Aldehyde Oxidation | H₂O/EtOH | 80–100°C | 1.2 × 10⁻³ |
| Nitro Reduction | EtOH | 25–40°C | 4.8 × 10⁻⁴ |
| Wittig Reaction | DCM | 20–25°C | 6.7 × 10⁻² |
Data derived from experimental rate constants and Arrhenius plots .
Computational Insights
Q & A
What synthetic strategies are recommended for optimizing the yield and purity of 5-nitro-1H-benzo[d]imidazole-7-carbaldehyde?
Level: Intermediate
Methodological Answer:
Key steps include:
- Nitro-group introduction : Use controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to minimize over-nitration. Substituent positioning can be guided by directing effects of existing groups (e.g., aldehydes) on the benzimidazole core .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively removes byproducts. Recrystallization from ethanol/water mixtures improves crystalline purity .
- Characterization : Monitor reaction progress via TLC (Rf ~0.7–0.8 in ethyl acetate/hexane) and confirm final structure using FTIR (e.g., nitro group peaks at 1550–1348 cm⁻¹) and ¹H NMR (aromatic proton signals at δ 7.45–8.35 ppm) .
How can computational methods aid in predicting the biological activity of this compound?
Level: Advanced
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., EGFR). Focus on hydrogen bonding between the nitro/aldehyde groups and active-site residues (e.g., Lys745, Thr790) .
- ADMET prediction : Tools like SwissADME or ProTox-II assess pharmacokinetics (e.g., logP ~1.5–2.0 for optimal permeability) and toxicity (e.g., hepatotoxicity alerts from nitro groups). Validate predictions with in vitro assays (e.g., hepatic microsomal stability tests) .
- Contradiction resolution : If docking predicts high affinity but in vitro assays show low activity, evaluate solvent accessibility of the binding pocket or metabolic instability via CYP450 isoform profiling .
What analytical techniques are critical for resolving structural ambiguities in nitro-substituted benzimidazoles?
Level: Basic
Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and carbons (δ 120–150 ppm) using 2D COSY and HSQC. For example, a singlet at δ 8.18 ppm in ¹H NMR confirms the imidazole proton .
- FTIR : Confirm nitro group presence via asymmetric/symmetric stretching (1550 and 1348 cm⁻¹) and aldehyde C=O stretch (~1700 cm⁻¹) .
- Mass spectrometry : High-resolution MS (e.g., m/z 273.03 [M+H]⁺) verifies molecular formula. Fragmentation patterns distinguish positional isomers (e.g., nitro at C5 vs. C6) .
How can researchers address discrepancies in structure-activity relationships (SAR) for nitrobenzimidazole derivatives?
Level: Advanced
Methodological Answer:
- Systematic substitution : Synthesize analogs with varying substituents (e.g., -Cl, -CH₃, -OCH₃) at positions 2, 5, and 6. Compare in vitro bioactivity (e.g., IC₅₀ in cytotoxicity assays) to identify critical functional groups .
- Electron-withdrawing effects : Nitro groups at C5 may enhance electrophilicity, improving EGFR binding but increasing metabolic instability. Balance these effects by introducing electron-donating groups (e.g., -OCH₃) at C7 .
- Data normalization : Use standardized assay conditions (e.g., cell line consistency, incubation time) to minimize variability. Apply statistical tools (e.g., ANOVA) to confirm significance of SAR trends .
What in vitro models are suitable for evaluating the cytotoxicity of this compound?
Level: Intermediate
Methodological Answer:
- Cell lines : Use EGFR-overexpressing lines (e.g., A549, HeLa) for target-specific activity. Include normal cell lines (e.g., HEK293) to assess selectivity .
- Assay design :
- MTT assay : Incubate cells with 0.1–100 µM compound for 48–72 hours. Calculate IC₅₀ using nonlinear regression (GraphPad Prism) .
- Apoptosis markers : Validate via flow cytometry (Annexin V/PI staining) or Western blot (caspase-3 cleavage) .
- Positive controls : Compare with known EGFR inhibitors (e.g., gefitinib) to contextualize potency .
How should researchers mitigate risks associated with handling nitrobenzimidazoles in the lab?
Level: Basic
Methodological Answer:
- Safety protocols :
- Waste disposal : Neutralize nitro groups with reducing agents (e.g., Fe/HCl) before disposal. Follow institutional guidelines for hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
